Tert-butyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
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Overview
Description
Tert-butyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic organic compounds. This compound is characterized by the presence of a fluorine atom at the 6th position and a tert-butyl group at the 8th position of the tetrahydroisoquinoline ring system. Isoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline.
Reaction Steps: The compound can be synthesized through a series of reactions including alkylation, fluorination, and esterification. One common method involves the reaction of 6-fluoro-1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the carbonyl group, leading to the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as Grignard reagents, organolithium compounds, and amines can be employed in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation of the compound can yield corresponding ketones or carboxylic acids.
Reduction Products: Reduction reactions can produce alcohols or amines.
Substitution Products: Substitution reactions can lead to the formation of various functionalized derivatives.
Scientific Research Applications
Tert-butyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in the treatment of various diseases, such as cancer and neurological disorders.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Tert-butyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other isoquinoline derivatives, such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline and tert-butyl 8-fluoro-6-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.
Uniqueness: The presence of the tert-butyl group and the specific position of the fluorine atom contribute to its distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
IUPAC Name |
tert-butyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)11-7-10(15)6-9-4-5-16-8-12(9)11/h6-7,16H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBFCOWTCLDEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC2=C1CNCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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